molecular formula C15H21N3O3 B12669080 Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate CAS No. 83783-72-6

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate

Cat. No.: B12669080
CAS No.: 83783-72-6
M. Wt: 291.35 g/mol
InChI Key: HUXFLUGDDURGAH-UHFFFAOYSA-N
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Description

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through reactions with isocyanates or carbamoyl chlorides.

    Attachment of the Phenylamino Group: The phenylamino group can be introduced through nucleophilic substitution reactions using aniline derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can be used to replace the phenylamino group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduction can result in the formation of primary or secondary amines.

    Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-carbamoyl-4-(phenylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a similar structure but with a tert-butyl group instead of an ethyl group.

    N-Phenyl-4-piperidinamine: This compound lacks the carbamoyl and ester groups but retains the phenylamino and piperidine moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

83783-72-6

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

ethyl 4-anilino-4-carbamoylpiperidine-1-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-2-21-14(20)18-10-8-15(9-11-18,13(16)19)17-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3,(H2,16,19)

InChI Key

HUXFLUGDDURGAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C(=O)N)NC2=CC=CC=C2

Origin of Product

United States

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